1-(5-nitro-1H-indol-3-yl)ethan-1-one
Overview
Description
1-(5-nitro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol. It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in many studies . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of 1-(5-nitro-1H-indol-3-yl)ethanone can be analyzed based on its molecular formula C10H8N2O3. The IUPAC Standard InChI for a similar compound, Ethanone, 1-(1H-indol-3-yl)-, is InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been studied extensively . For instance, the synthesis of novel indolyl and oxochromenyl xanthenone derivatives has been reported, and these compounds have shown potential as anti-HIV-1 agents .Scientific Research Applications
Transition Metal Complex Synthesis : Bavane and Mohod (2020) discussed the synthesis of a novel bidentate Schiff base ligand derived from 1-(2-hydroxy-5methyl -3-nitro phenyl) ethanone and (2S)-2-amino-3(1H-indol-3-yl) propanoic acid, used in creating Mn(II)/Co(II)/Cu(II) complexes. These complexes exhibit metal-centered electroactivity, showcasing their potential in electrochemical applications (Bavane & Mohod, 2020).
Anti-staphylococcal Activity : Oliveira et al. (2012) synthesized new 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, which demonstrated strong activity against several strains of Staphylococcus aureus. This research highlights the compound's potential in developing new antimicrobial drugs (Oliveira et al., 2012).
Antimicrobial Activity of Indole Derivatives : Nagarapu and Pingili (2014) synthesized various derivatives of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone. These compounds were tested for antibacterial and antifungal activities, demonstrating their potential use in treating microbial infections (Nagarapu & Pingili, 2014).
Synthesis and Characterization of Indole-Based Oxadiazoles : Kumar et al. (2022) focused on the synthesis of novel nonsteroidal anti-inflammatory drugs using 1-(1H-indol-1-yl)ethanone derivatives. These compounds were evaluated for their analgesic and anti-inflammatory activity, indicating their potential use in medical applications (Kumar et al., 2022).
Synthesis of Nitroethenes in the Indole Series : Baichurin et al. (2019) synthesized a series of 2-(indol-3-yl)-1-nitroethenes with various functional groups. These compounds have potential applications in various chemical and pharmaceutical fields, showcasing the versatility of derivatives of 1-(5-nitro-1H-indol-3-yl)ethanone (Baichurin et al., 2019).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 20522 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Indole derivatives are known to have various biological activities, including anticancer and antimicrobial effects .
Action Environment
The compound has a melting point of 136-138°c , suggesting it is stable under normal environmental conditions.
Future Directions
Properties
IUPAC Name |
1-(5-nitro-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-3-2-7(12(14)15)4-8(9)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCZAGQLZTPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197258 | |
Record name | Indole, 3-acetyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-10-2 | |
Record name | Indole, 3-acetyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4771-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 3-acetyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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